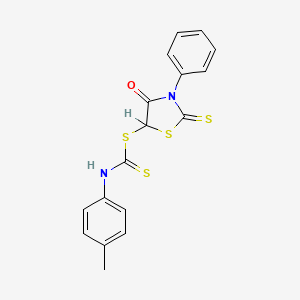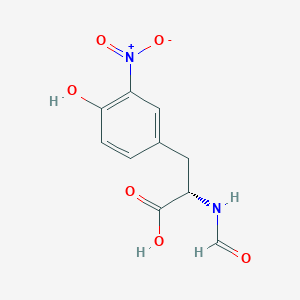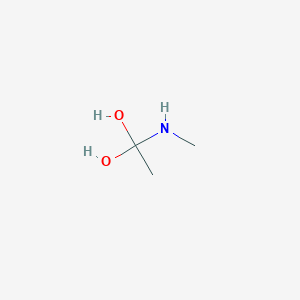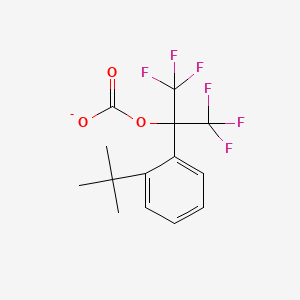![molecular formula C9H17O3PS4 B15163364 Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate CAS No. 143493-49-6](/img/structure/B15163364.png)
Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate is a chemical compound known for its unique structure and properties It contains a phosphonate group attached to a dithiol ring, which is further substituted with ethylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate typically involves the reaction of appropriate dithiol precursors with phosphonate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The temperature and reaction time are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to minimize by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like thiols or amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through its phosphonate and dithiol groups, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphonate derivatives and dithiol-containing molecules. Examples are:
- Dimethyl [4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate
- Dimethyl [4,5-bis(phenylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate
Uniqueness
Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate is unique due to its specific substitution pattern with ethylsulfanyl groups, which can influence its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
143493-49-6 |
|---|---|
Fórmula molecular |
C9H17O3PS4 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
2-dimethoxyphosphoryl-4,5-bis(ethylsulfanyl)-1,3-dithiole |
InChI |
InChI=1S/C9H17O3PS4/c1-5-14-7-8(15-6-2)17-9(16-7)13(10,11-3)12-4/h9H,5-6H2,1-4H3 |
Clave InChI |
MEPMQPGRLNKHQG-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(SC(S1)P(=O)(OC)OC)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl [(6-chlorohexyl)oxy]acetate](/img/structure/B15163298.png)
![1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B15163305.png)
![6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione](/img/structure/B15163312.png)
![6-{[(2-Aminopyridin-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15163319.png)


![4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one](/img/structure/B15163340.png)
![Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate](/img/structure/B15163342.png)

![2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane](/img/structure/B15163377.png)


![5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15163396.png)
